molecular formula C18H27NO2 B2785385 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide CAS No. 1795085-97-0

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide

Cat. No.: B2785385
CAS No.: 1795085-97-0
M. Wt: 289.419
InChI Key: DLRODFOHCSCPIF-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a hydroxy group, and a phenyl group attached to a pentyl chain, all connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylpentyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acetic anhydride, cyclopentyl bromide, and phenylpentyl alcohol. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 2-cyclopentyl-N-(5-oxo-3-phenylpentyl)acetamide.

    Reduction: Formation of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)ethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)ethylamine
  • 2-cyclopentyl-N-(5-oxo-3-phenylpentyl)acetamide
  • Brominated or nitrated derivatives of the phenyl group

Uniqueness

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

2-Cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18_{18}H27_{27}NO\
  • CAS Number : 1795085-97-0

The unique structural features of this compound contribute to its interaction with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing the levels of bioactive lipids such as prostaglandins.

Key Enzymatic Interactions

  • Inhibition of Prostaglandin Dehydrogenase : The compound may inhibit enzymes like 15-PGDH, which is crucial for the deactivation of prostaglandins, thereby modulating inflammatory responses and pain perception .
  • G Protein-Coupled Receptors (GPCRs) : It may also interact with GPCRs, which are pivotal in mediating various physiological processes. Agonistic effects on specific GPCRs could enhance therapeutic outcomes in conditions like schizophrenia by improving cognitive function and reducing negative symptoms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar acetamide compounds. For instance, N-substituted chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Analgesic and Anti-inflammatory Effects

Given its potential role as a prostaglandin inhibitor, this compound may exhibit analgesic and anti-inflammatory properties. Compounds that modulate prostaglandin levels are often explored for their capacity to alleviate pain and inflammation.

Case Studies and Research Findings

  • Study on Prostaglandin Inhibition : A study investigated the effects of similar acetamide derivatives on prostaglandin levels in vitro, demonstrating significant inhibition of 15-PGDH activity, correlating with reduced inflammatory markers .
  • Antimicrobial Testing : In a comparative analysis of various N-substituted acetamides, compounds structurally related to this compound were evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated promising activity against Gram-positive bacteria, suggesting a pathway for further exploration .

Data Summary

Biological ActivityObserved EffectsReferences
Prostaglandin InhibitionReduced inflammatory response
Antimicrobial ActivityEffective against Gram-positive bacteria
Analgesic EffectsPotential pain relief through prostaglandin modulation

Properties

IUPAC Name

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c20-13-11-17(16-8-2-1-3-9-16)10-12-19-18(21)14-15-6-4-5-7-15/h1-3,8-9,15,17,20H,4-7,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRODFOHCSCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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